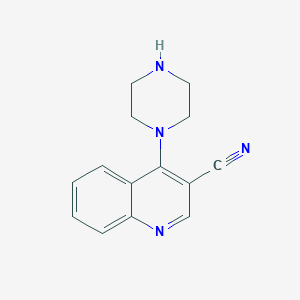

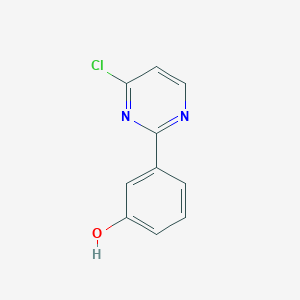

4-(Piperazin-1-yl)quinoline-3-carbonitrile

Descripción general

Descripción

“4-(Piperazin-1-yl)quinoline-3-carbonitrile” is a chemical compound that can be used in the agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

The synthesis of “4-(Piperazin-1-yl)quinoline-3-carbonitrile” involves several steps. The compound has a molecular weight of 238.29 and is stored at room temperature . It is available in powder form . The synthesis process involves treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano [3,2-c]quinoline-3-carbonitrile with phenylhydrazine in boiling ethanol .Molecular Structure Analysis

The molecular structure of “4-(Piperazin-1-yl)quinoline-3-carbonitrile” is represented by the formula C14H14N4 . The InChI code for this compound is 1S/C14H14N4/c15-9-11-10-17-13-4-2-1-3-12 (13)14 (11)18-7-5-16-6-8-18/h1-4,10,16H,5-8H2 .Chemical Reactions Analysis

The chemical reactions involving “4-(Piperazin-1-yl)quinoline-3-carbonitrile” are complex. The compound has been found to have good inhibitor efficiency, which is facilitated by a lower HLG value . This lower HLG value allows for the removal of an electron from the LUMO level of the inhibitor in the electron-back-donation process to the metal surface .Physical And Chemical Properties Analysis

“4-(Piperazin-1-yl)quinoline-3-carbonitrile” is a powder that is stored at room temperature . It has a molecular weight of 238.29 .Aplicaciones Científicas De Investigación

Application 1: Anti-Breast Cancer Activity

- Summary of the Application : This compound has been used in the design and synthesis of a new series of 4-piperazinylquinoline derivatives based on the urea/thiourea scaffold. These derivatives were developed in an attempt to improve anti-breast cancer activity .

- Methods of Application or Experimental Procedures : The derivatives were synthesized using a pharmacophore hybrid approach. They were then examined for their antiproliferative effects on three human breast tumor cell lines, MDA-MB231, MDA-MB468 and MCF7, and two non-cancer breast epithelial cell lines, 184B5 and MCF10A .

- Results or Outcomes : Among the 26 novel compounds examined, 7 showed significantly improved antiproliferative activity on breast cancer cells. One compound in particular, 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide (RL-15), was especially desirable, as its antigrowth/cell-killing activity was 7-11 fold higher on cancer than non-cancer cells .

Application 2: Photovoltaic Applications

- Summary of the Application : Quinoline derivatives, including “4-(Piperazin-1-yl)quinoline-3-carbonitrile”, have been used in third-generation photovoltaic applications .

- Methods of Application or Experimental Procedures : These compounds are used in the design and architecture of photovoltaic cells. Their properties for photovoltaic applications are detailed, including absorption spectra, energy levels, and other achievements .

- Results or Outcomes : The implementation of quinoline derivatives in photovoltaic cells has been described, and their performance for polymer solar cells and dye-synthesized solar cells was highlighted .

Application 3: Antifungal Activity

- Summary of the Application : Some compounds derived from “4-(Piperazin-1-yl)quinoline-3-carbonitrile” have shown antifungal activity against certain strains .

- Methods of Application or Experimental Procedures : The compounds were tested against various fungal strains, including C. galibrata clinical isolates and C. albicans ATCC 10231 .

- Results or Outcomes : The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231; however, compounds 9a and 9d displayed fungicidal activity against C. galibrata ATCC 15126 strain .

Application 4: Antimicrobial Activity

- Summary of the Application : Certain quinoline derivatives, including “4-(Piperazin-1-yl)quinoline-3-carbonitrile”, have shown potent antimicrobial activity .

- Methods of Application or Experimental Procedures : The compounds were tested for their antimicrobial activity .

- Results or Outcomes : Among the tested compounds, 9- (4- (2-oxopyrrolidin-1-yl)-2- (phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .

Application 5: Antidepressant Activity

- Summary of the Application : Certain quinoline derivatives, including “4-(Piperazin-1-yl)quinoline-3-carbonitrile”, have shown potential antidepressant activity .

- Methods of Application or Experimental Procedures : The compounds were tested for their antidepressant activity .

- Results or Outcomes : Among the tested compounds, one compound exhibited potent antidepressant activity comparable to standard drugs .

Application 6: Antitumor Activity

- Summary of the Application : Some compounds derived from “4-(Piperazin-1-yl)quinoline-3-carbonitrile” have shown antitumor activity against certain cancer types .

- Methods of Application or Experimental Procedures : The compounds were tested against various cancer cell lines .

- Results or Outcomes : The results reveal that these compounds have significant antitumor activity against certain cancer cell lines .

Propiedades

IUPAC Name |

4-piperazin-1-ylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c15-9-11-10-17-13-4-2-1-3-12(13)14(11)18-7-5-16-6-8-18/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINKQAOAYGIVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-yl)quinoline-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)

![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)

![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)

![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)

![1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B1518570.png)